molecular formula C8H11NO2 B2970489 Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate CAS No. 3325-77-7

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate

Cat. No.: B2970489
CAS No.: 3325-77-7
M. Wt: 153.181
InChI Key: KJONXUIDBVZZLB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H11NO2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.

Scientific Research Applications

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Safety and Hazards

The safety information for Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate indicates that it should be stored at a temperature of 4°C . The MSDS for this compound can be found at the provided link .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent . The reaction mixture is typically heated to 80°C overnight to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-1-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strain and reactivity make it a valuable intermediate in organic synthesis. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile scaffold for the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both the cyano and ester groups, along with the methyl substitution, imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 2-cyano-1-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJONXUIDBVZZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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